REACTION_CXSMILES
|
C([O:3][CH:4]=[CH:5][C:6](=O)[C:7]([F:10])([F:9])[F:8])C.[CH3:12][C:13]([CH2:15][C:16]([CH3:18])=O)=[O:14].[H-].[Na+]>C1COCC1>[OH:3][C:4]1[CH:5]=[C:6]([C:7]([F:8])([F:9])[F:10])[CH:18]=[CH:16][C:15]=1[C:13](=[O:14])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
|
C(C)OC=CC(C(F)(F)F)=O
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Name
|
|
Quantity
|
3.05 mL
|
Type
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reactant
|
Smiles
|
CC(=O)CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
were added to a cooled 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 4 hrs
|
Duration
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4 h
|
Type
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CUSTOM
|
Details
|
partitioned between 1N HCl and EtOAc
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Type
|
WASH
|
Details
|
The organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated to a red oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (0% to 10% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)C(F)(F)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |